![molecular formula C19H22ClN3O4 B2610034 2-[6-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]-4-oxopyran-3-yl]oxy-N-methylacetamide CAS No. 898418-45-6](/img/structure/B2610034.png)
2-[6-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]-4-oxopyran-3-yl]oxy-N-methylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound, also known by its PubChem CID 7178256, has the molecular formula C18H20ClN3O4 . It is a complex organic compound that contains a piperazine ring, which is a common structural motif found in many pharmaceuticals .
Molecular Structure Analysis
The molecular structure of this compound includes a piperazine ring, a pyran ring, and an acetamide group . The exact 3D conformer and 2D structure can be found in the PubChem database .Physical And Chemical Properties Analysis
This compound has a molecular weight of 377.8 g/mol. It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 6. Its rotatable bond count is 6. The topological polar surface area is 85.1 Ų .Aplicaciones Científicas De Investigación
Antibacterial Agents
The piperazine moiety is a common feature in many antibacterial compounds due to its ability to enhance pharmacokinetic properties . The compound , with its piperazine ring, could be synthesized through a Mannich reaction and has potential applications as an antibacterial agent. Its structural similarity to known antibacterial compounds suggests it could be effective against a range of bacterial infections.
Antifungal and Antiparasitic Applications
Piperazine derivatives are known to possess antifungal and antiparasitic activities . The subject compound could be explored for its efficacy in treating fungal infections and parasitic infestations, potentially offering a new avenue for drug development in these areas.
Antipsychotic and Antidepressant Drugs
Compounds containing the piperazine ring have been used in the treatment of various psychiatric disorders, including as antipsychotics and antidepressants . The compound’s structure could be conducive to interacting with neurological pathways, making it a candidate for the development of new mental health medications.
Anti-inflammatory and Anticoagulant Properties
The piperazine structure is also associated with anti-inflammatory and anticoagulant drugs . Research into the compound’s application in these fields could lead to new treatments for inflammatory diseases and conditions requiring blood-thinning agents.
Antitumor and Antidiabetic Drugs
Piperazine derivatives have found use in antitumor and antidiabetic drugs due to their ability to modulate biological pathways . The compound could be investigated for its potential in cancer therapy and diabetes management, possibly contributing to more effective treatments.
Neurodegenerative Disease Treatments
Finally, piperazine-containing compounds have been identified as potential treatments for neurodegenerative diseases such as Parkinson’s and Alzheimer’s . The compound could be part of ongoing research efforts to find new drugs that can alleviate symptoms or slow the progression of these debilitating diseases.
Mecanismo De Acción
Propiedades
IUPAC Name |
2-[6-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]-4-oxopyran-3-yl]oxy-N-methylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN3O4/c1-21-19(25)13-27-18-12-26-16(10-17(18)24)11-22-5-7-23(8-6-22)15-4-2-3-14(20)9-15/h2-4,9-10,12H,5-8,11,13H2,1H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WERPDIIUENVGCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)COC1=COC(=CC1=O)CN2CCN(CC2)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[6-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]-4-oxopyran-3-yl]oxy-N-methylacetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(1-(4-phenyltetrahydro-2H-pyran-4-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2609951.png)
![2-(1H-benzo[d]imidazol-1-yl)-N-(1-(thiazol-2-yl)piperidin-4-yl)acetamide](/img/structure/B2609953.png)
![N-[(4-fluorophenyl)methyl]-2-[3-oxo-5-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide](/img/structure/B2609954.png)
![2-((1-ethyl-3-methyl-6-(4-methylbenzyl)-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(3-fluorophenyl)acetamide](/img/structure/B2609956.png)
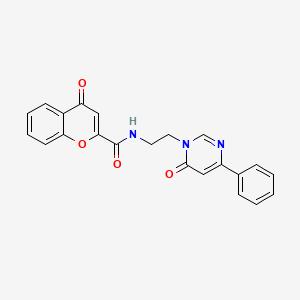
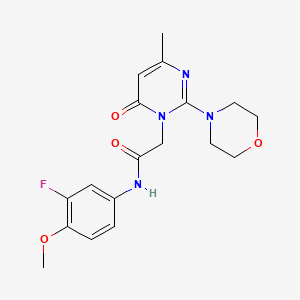
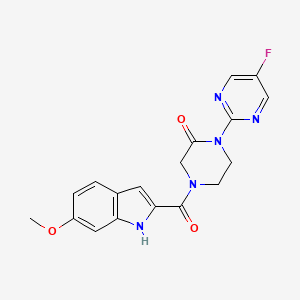
![N-benzyl-5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B2609963.png)
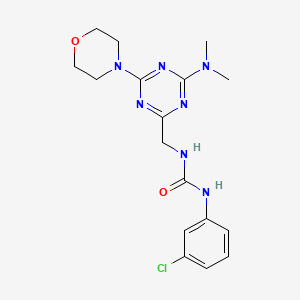

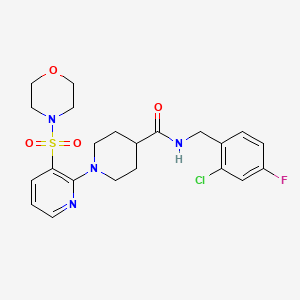

![[1-(5-Methyl-1,3-thiazol-2-yl)ethyl]amine dihydrochloride](/img/no-structure.png)
![4-(dimethylsulfamoyl)-N-{2-methyl-6H,7H,8H,9H-pyrazolo[1,5-a]quinazolin-7-yl}benzamide](/img/structure/B2609973.png)